tert-Butyl methyl(5-(methylamino)pentyl)carbamate
Description
Chemical Name: tert-Butyl methyl(5-(methylamino)pentyl)carbamate CAS No.: 1311458-36-2 Molecular Formula: C₁₁H₂₄N₂O₂ Molecular Weight: 216.32 g/mol Storage: Requires protection from light and storage in a dry environment at 2–8°C . Hazard Profile: Classified under GHS Hazard Statements H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H410 (toxic to aquatic life). Precautionary measures include using protective gloves and avoiding environmental release .
This compound features a pentyl chain substituted with a methylamino group and a tert-butyl carbamate moiety. Its aliphatic structure and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[5-(methylamino)pentyl]carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14(5)10-8-6-7-9-13-4/h13H,6-10H2,1-5H3 |
InChI Key |
AZEVUOQZJZPSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(5-(methylamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(methylamino)pentylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(5-(methylamino)pentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
tert-Butyl methyl(5-(methylamino)pentyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(5-(methylamino)pentyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)
- Molecular Formula: C₁₀H₂₀BrNO₂
- Molecular Weight : 266.18 g/mol
- Key Differences: Replaces the methylamino group with a bromine atom.
- Reactivity: The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, unlike the methylamino group in the target compound, which participates in hydrogen bonding or further alkylation .
- Applications : Used as a precursor in cross-coupling reactions or polymer chemistry.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Key Differences: Incorporates an aromatic phenyl ring with amino and methyl substituents.
- Used in CNS drug development .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0)
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Differences : Contains a pyrimidine ring with fluorine and hydroxy substituents.
- Applications : Likely used in kinase inhibitor synthesis due to its heterocyclic structure, which facilitates target binding in medicinal chemistry .
Physicochemical Properties
| Property | tert-Butyl methyl(5-(methylamino)pentyl)carbamate | tert-Butyl (5-bromopentyl)carbamate | tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate |
|---|---|---|---|
| Molecular Weight | 216.32 g/mol | 266.18 g/mol | 236.31 g/mol |
| Solubility | Likely polar aprotic solvents (e.g., DMF) | Moderate in THF or DCM | Low in water; soluble in methanol |
| Melting Point | Not reported | Not reported | White solid (exact mp unspecified) |
| Reactivity | Amine alkylation, carbamate cleavage | Nucleophilic substitution | Aromatic electrophilic substitution |
Biological Activity
Tert-Butyl methyl(5-(methylamino)pentyl)carbamate, identified by its CAS number 124073-01-4, is a carbamate derivative notable for its unique structural features, including a tert-butyl group and a methylamino side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may be leveraged in drug development targeting specific diseases.
- Molecular Formula : C_{12}H_{25}N_{2}O_{2}
- Molecular Weight : 230.35 g/mol
- Boiling Point : Approximately 301.7 °C
- Density : 0.935 g/cm³
These properties suggest that the compound is a moderately sized organic molecule, which may influence its pharmacokinetics and pharmacodynamics.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. These interactions are critical for understanding the compound's therapeutic potential.
1. Anti-inflammatory Activity
Research has shown that compounds structurally similar to this compound possess significant anti-inflammatory properties. For instance, studies on related carbamates have demonstrated their ability to inhibit inflammation in vivo, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
| Compound | Inhibition Percentage | Standard Drug Comparison |
|---|---|---|
| 4a | 54.239% | Indomethacin |
| 4i | 39.021% | Indomethacin |
2. Binding Affinity Studies
Binding affinity studies are crucial for understanding the pharmacological profile of this compound. These studies typically focus on the compound's ability to interact with various receptors and enzymes, which can be indicative of its therapeutic efficacy.
- Enzyme Interaction : The compound may inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), an enzyme involved in cholesterol metabolism, suggesting potential applications in managing hypercholesterolemia .
3. Structure-Activity Relationship (SAR)
The unique structure of this compound allows for a detailed exploration of its structure-activity relationship (SAR). The presence of the five-carbon chain with a methylamino group is hypothesized to enhance its biological activity compared to other carbamate derivatives.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Anti-inflammatory Effects : A study demonstrated that related carbamates exhibited significant anti-inflammatory effects in rat models, providing a foundation for further exploration of this compound in this area .
- Cholesterol Regulation : Investigations into PCSK9 inhibitors have highlighted compounds that modulate cholesterol levels effectively, suggesting that this compound could play a role in cardiovascular health management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
